Cleomiscosin A

描述

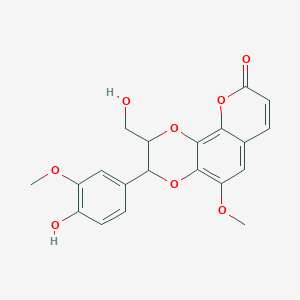

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O8/c1-24-13-7-10(3-5-12(13)22)17-15(9-21)26-20-18-11(4-6-16(23)27-18)8-14(25-2)19(20)28-17/h3-8,15,17,21-22H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCBGWPJNUZMLCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76948-72-6 | |

| Record name | Cleomiscosin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076948726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Natural Occurrence and Isolation of Cleomiscosin a

Plant Sources and Distribution of Cleomiscosin A

This compound was first identified in the seeds of Cleome viscosa, a plant distributed throughout tropical and warm temperate regions. asianpubs.orggreenpharmacy.info Since its initial discovery, the compound has been isolated from a diverse range of plant species across several families, highlighting its widespread occurrence in the plant kingdom.

The following table details the plant species from which this compound has been isolated:

The distribution of these plants spans various geographical locations, from Asia to Africa and the Americas, indicating that this compound is a geographically widespread natural product.

Methodological Approaches for Isolation of this compound and Related Analogues

The isolation of this compound from its natural sources involves a combination of extraction and chromatographic techniques tailored to the specific plant matrix.

The initial step in isolating this compound is typically a solvent-based extraction from the dried and powdered plant material. A common preliminary step is the defatting of the plant material, particularly seeds, using a non-polar solvent like petroleum ether to remove lipids and other non-polar constituents. ulisboa.ptresearchgate.net

Following defatting, the plant residue is exhaustively extracted with a more polar solvent. Methanol (B129727) is a frequently used solvent for this purpose. ulisboa.ptresearchgate.netnih.gov The resulting methanolic extract is then concentrated to yield a crude extract containing this compound and other phytochemicals. researchgate.netresearchgate.net In some protocols, the crude extract is further partitioned between different solvents, such as an ether-water system, to achieve a preliminary separation of compounds based on their polarity. nih.gov

A notable method for obtaining a mixture of coumarinolignoids, including this compound, from Cleome viscosa seeds involves defatting with light petroleum, followed by exhaustive extraction with methanol. researchgate.net Another approach involves suspending the crude methanolic extract in boiling methanol and then cooling it to precipitate waxes and other less soluble components. nih.gov

Following extraction, various chromatographic techniques are employed to purify this compound from the complex mixture of the crude extract.

Column Chromatography: This is a fundamental technique used for the initial fractionation of the crude extract. Silica (B1680970) gel is a commonly used stationary phase, with a gradient of solvents of increasing polarity, such as n-hexane/ethyl acetate (B1210297) and ethyl acetate/methanol mixtures, used as the mobile phase. nih.gov Sephadex LH-20 column chromatography is also utilized, often for further purification of fractions obtained from silica gel chromatography.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique crucial for the final purification of this compound. Reverse-phase columns, such as C18, are frequently used. ebi.ac.ukresearchgate.net The mobile phase typically consists of a mixture of acetonitrile (B52724), methanol, and water, often with the addition of an acid like formic acid or acetic acid to improve peak shape and resolution. ebi.ac.ukresearchgate.net Both isocratic and gradient elution modes have been successfully applied. researchgate.net Detection is commonly performed using a photodiode array (PDA) detector at a wavelength of around 326 nm, where coumarinolignoids exhibit strong absorbance. researchgate.net

Preparative Thin-Layer Chromatography (TLC): In some instances, preparative TLC on silica gel plates is used as a final purification step for smaller quantities of the compound. nih.gov

The combination of these extraction and chromatographic methods allows for the efficient isolation of pure this compound from various plant sources, enabling further structural elucidation and biological evaluation.

Chemical Compounds and PubChem CIDs

The following table lists the chemical compounds mentioned in this article along with their corresponding PubChem Compound Identification Numbers (CID).

Chemical Synthesis and Derivatization Strategies for Cleomiscosin a

Synthetic Approaches for Cleomiscosin A and Analogues

The total synthesis of this compound was first reported in 1985. jst.go.jpcapes.gov.br This approach centered on the creation of a key keto-ester intermediate, which was prepared from readily available starting materials. jst.go.jp The subsequent steps involved the removal of a methoxymethyl protecting group, followed by reduction with lithium borohydride (B1222165) to yield a mixture of diols. jst.go.jp Treatment of this diol mixture with sulfuric acid in acetic acid afforded this compound monoacetate, which was then hydrolyzed with sodium hydroxide (B78521) to yield the target molecule, this compound. jst.go.jpcapes.gov.br

Another synthetic strategy for coumarinolignans similar to this compound involves the oxidative coupling of phenols. scialert.net This biomimetic approach mimics the natural formation of these compounds in plants. scialert.net For instance, the oxidative cross-coupling of p-hydroxycinnamic alcohols with dimeric arylglycerol β-aryl ether lignin (B12514952) model compounds has been studied using oxidants like silver oxide. scialert.net

Furthermore, a versatile synthetic method has been developed for the stereoselective synthesis of linear coumarinolignan analogues. researchgate.net This strategy allows for the synthesis of specific stereoisomers, which is crucial for studying the biological activities of these compounds. researchgate.net

Synthetic Derivatization of this compound

To explore and potentially enhance the biological profile of this compound, researchers have synthesized a variety of its derivatives. These modifications primarily focus on the aromatic rings and the hydroxyl groups of the parent molecule.

A key strategy for modifying the core structure of this compound involves electrophilic substitution reactions. This approach has been successfully employed to introduce nitro and halogen substituents onto the aromatic nucleus of the coumarin (B35378) moiety, resulting in novel derivatives with good yields. nih.govebi.ac.ukresearchgate.net The structures of these synthesized compounds were confirmed using various spectroscopic methods, including IR, ¹H NMR, ¹³C NMR, and mass spectrometry. nih.govebi.ac.uk

Below is a table summarizing some of the this compound derivatives synthesized via electrophilic substitution:

| Derivative Name | Substituting Group | Reference |

| 6-Nitro-cleomiscosin A | -NO₂ | nih.gov |

| 6-Bromo-cleomiscosin A | -Br | nih.gov |

| 6-Chloro-cleomiscosin A | -Cl | nih.gov |

| 6-Iodo-cleomiscosin A | -I | nih.gov |

| 8-Nitro-cleomiscosin A methyl ether | -NO₂ | nih.gov |

| 6,8-Dinitro-cleomiscosin A methyl ether | -NO₂ at C6 and C8 | nih.gov |

The synthesis of the methyl ether of this compound has been reported as a strategic step in creating further derivatives. biocrick.comresearchgate.net From this compound methyl ether, a series of novel polyhalogenated derivatives and an ester derivative have been synthesized. biocrick.com This intermediate provides a platform for a wider range of chemical modifications. biocrick.comresearchgate.net

The stereochemistry of coumarinolignans plays a critical role in their biological activity. A versatile synthetic method has been established for the stereoselective synthesis of linear coumarinolignans that are structurally related to this compound. researchgate.net This method has been successfully applied to synthesize compounds such as (7'S,8'S)- and (7'R,8'R)-sapiumin C, (7'S,8'S)-moluccanin, and (7'S,8'S) hemidesminine for the first time. researchgate.net The use of a key intermediate in this synthetic route allows for controlled access to different stereoisomers. researchgate.net

Advanced Analytical Methodologies for Cleomiscosin a Characterization and Quantification

Spectroscopic Methods in Cleomiscosin A Structure Elucidation

Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of this compound. These methods provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between isomers, which are compounds with the same molecular formula but different structural arrangements. oxinst.comnews-medical.net For coumarinolignoids like this compound and its isomers, NMR provides critical data on the connectivity and stereochemistry of the molecule.

The differentiation between this compound and its positional isomer, Cleomiscosin B, can be achieved by detailed analysis of their ¹H and ¹³C NMR spectra. clockss.org A key distinguishing feature is the coupling constant observed in the ¹H NMR spectrum between the methine hydrogens at positions C-7' and C-8'. In one study, this coupling constant was found to be 8 Hz for both this compound and B, which is indicative of a trans-orientation of the phenyl and hydroxymethyl groups. clockss.org While this particular coupling constant was similar for both isomers, subtle differences in the chemical shifts (δ) of the aromatic protons and carbons, arising from the different substitution patterns on the coumarin (B35378) or phenylpropane moieties, allow for their unambiguous identification. oxinst.comnews-medical.netclockss.org Two-dimensional NMR techniques, such as COSY and HSQC, can further confirm the structural assignments by revealing proton-proton and proton-carbon correlations within the molecule. oxinst.com

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound. When coupled with a separation technique like liquid chromatography, it provides a highly sensitive and specific method for analysis. Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows the analysis of thermally labile molecules like this compound. researchgate.netebi.ac.uk

In studies analyzing this compound and B, a triple quadrupole mass spectrometer with an ESI interface operating in the positive ion mode has been used. ebi.ac.uknih.gov This setup not only confirms the molecular mass of the isomers but can also be used for structural elucidation through tandem mass spectrometry (MS/MS). In MS/MS, the molecular ion of this compound is isolated and subjected to fragmentation, and the resulting fragment ions provide information about the molecule's substructures, helping to confirm its identity. nih.gov

Vibrational and electronic spectroscopy provide complementary information for the characterization of this compound.

Electronic Spectroscopy , particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is routinely used for the detection and quantification of this compound, especially in chromatographic methods. adpcollege.ac.in The technique relies on the absorption of UV or visible light by electrons in the molecule, promoting them to higher energy orbitals. libretexts.org Research shows that this compound exhibits a distinct UV absorption profile, with an absorption maximum (λmax) at 326 nm. researchgate.netnih.govnih.gov This characteristic absorption is utilized in HPLC methods equipped with a photodiode array (PDA) or UV detector for quantifying the compound in various samples. researchgate.netresearchgate.net

Vibrational Spectroscopy , which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational motions. google.comamazon.com Although specific IR or Raman spectra for this compound are not detailed in the provided context, the technique would be expected to identify key functional groups within its structure, such as O-H (hydroxyl), C-O (ether and lactone), C=O (lactone), C=C (aromatic), and C-H bonds. This information helps to confirm the presence of the coumarin and phenylpropane moieties.

Mass Spectrometry Techniques for this compound Analysis

Chromatographic Quantification of this compound

Chromatographic methods are the cornerstone for the separation and quantification of this compound from its isomers and other components in a mixture.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the simultaneous identification and quantification of this compound and its isomers. researchgate.net Several reversed-phase HPLC methods have been developed and validated for this purpose. nih.govresearchgate.net These methods typically employ a C18 column, which separates compounds based on their hydrophobicity. nih.gov

A common approach involves using a Waters Symmetry C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) and methanol) and an aqueous solution (like water with a small amount of acetic or formic acid). researchgate.netnih.govresearchgate.net Both isocratic (where the mobile phase composition is constant) and gradient (where the composition changes over time) elution modes have been successfully applied. researchgate.netnih.gov Detection is most effectively achieved using a photodiode array (PDA) detector set to a wavelength of 326 nm. nih.govnih.gov

Validation studies for these HPLC methods have demonstrated excellent linearity, with correlation coefficients (r²) greater than 0.997 over concentration ranges such as 15-200 µg/mL. nih.govresearchgate.netnih.gov The methods are also precise, with low relative standard deviations for intra- and inter-day measurements, and accurate, with good recovery rates. nih.govresearchgate.net

Table 1: HPLC Method Parameters for Cleomiscosin Isomer Quantification

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Compounds | This compound, B | This compound, B, C |

| Column | Waters Symmetry C18 (250 x 4.6 mm, 5 µm) | Waters Symmetry C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile-Methanol (1:2, v/v) and Acetic acid-Water (0.5:99.5, v/v) | Acetonitrile-Methanol (1:2 v/v) and Water-Acetic acid (99.5:0.5 v/v) |

| Elution | Isocratic (40:60, v/v) | Gradient |

| Detection | PDA at 326 nm | PDA at 326 nm |

| LOD | 15 µg/mL | 15 µg/mL |

| LOQ | 20 µg/mL | 20 µg/mL |

| Linear Range | 20-100 µg/mL | 15-200 µg/mL |

| Reference | nih.gov | researchgate.netnih.gov |

For higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) methods have been developed. nih.gov These methods couple the powerful separation capabilities of HPLC with the sensitive and selective detection of a mass spectrometer. creative-proteomics.com An LC/ESI-MS/MS method has proven particularly effective for the identification and quantification of this compound and B in seed extracts of Cleome viscosa. nih.gov

The separation is typically achieved on a reversed-phase (RP-18) column using a gradient elution with a mobile phase containing acetonitrile, methanol (B129727), water, and formic acid. ebi.ac.uknih.gov For quantification, a highly sensitive technique called multiple-reaction monitoring (MRM) is used. ebi.ac.uknih.gov In MRM mode, the mass spectrometer is set to monitor a specific precursor-to-product ion transition for this compound, which significantly reduces background noise and enhances selectivity. nih.gov This method offers a much lower limit of detection (LOD) compared to HPLC-UV methods; for this compound, the LOD in MRM mode was reported to be 1.0 ng/mL. ebi.ac.uknih.gov The method has been validated for linearity, accuracy, and precision, proving its utility for trace-level quantification. ebi.ac.uknih.gov

Pharmacological Activities and Molecular Mechanisms of Cleomiscosin A: Pre Clinical Investigations

Anti-inflammatory Efficacy of Cleomiscosin A

This compound, a naturally occurring coumarinolignan, has demonstrated notable anti-inflammatory properties in a variety of pre-clinical studies. nih.govebi.ac.uk Its efficacy has been evaluated using both cell-based assays and animal models of inflammation, revealing its potential to modulate key inflammatory pathways.

The anti-inflammatory effects of this compound have been investigated using several established in vitro cellular models. A primary model involves the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophage cells. researchgate.netnih.gov LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in these cells.

Researchers have also utilized mouse peritoneal macrophages to assess the compound's activity, particularly its effect on the secretion of inflammatory mediators. medchemexpress.comcenmed.com Furthermore, the human keratinocyte cell line (HaCaT) has been employed to study the effects of this compound in the context of skin inflammation, using inducers such as LPS and 12-O-tetradecanoylphorbol-13-acetate (TPA). researchgate.net In studies involving human neutrophils, the compound has been observed to inhibit the release of elastase induced by N-formyl-methionyl-leucyl-phenylalanine (fMLP).

Table 1: In Vitro Cellular Models Used for Anti-inflammatory Assessment of this compound

| Cell Model | Inducer of Inflammation | Observed Effect of this compound |

|---|---|---|

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Inhibition of pro-inflammatory cytokine production. researchgate.netnih.gov |

| Mouse Peritoneal Macrophages | Not specified | Inhibition of TNF-α secretion. medchemexpress.comcenmed.com |

| Human Keratinocyte (HaCaT) Cells | LPS / TPA | Inhibition of pro-inflammatory cytokine production. researchgate.net |

| Human Neutrophils | fMLP | Inhibition of elastase release. |

The anti-inflammatory potential of this compound has been validated in several pre-clinical in vivo models. The carrageenan-induced paw edema model in mice is a widely used method for evaluating acute inflammation. ebi.ac.uknih.govresearchgate.net In this model, the administration of this compound has been shown to reduce the swelling in the paw, indicating its effectiveness against acute inflammatory responses. researchgate.netnih.gov

For assessing activity against chronic inflammation, the cotton pellet granuloma model in mice has been employed. ebi.ac.uknih.gov Studies have shown that this compound, but not its isomer Cleomiscosin B, significantly reduces both the dry and wet weight of the granuloma tissue formed around the implanted cotton pellet. ebi.ac.uknih.gov Additionally, the lipopolysaccharide-induced mouse endotoxemia model, which mimics systemic inflammation or sepsis, has been used to demonstrate the compound's ability to inhibit pro-inflammatory cytokine production in a systemic inflammatory state. nih.govcimap.res.in

Table 2: Pre-clinical In Vivo Inflammation Models for this compound

| Animal Model | Type of Inflammation | Key Findings |

|---|---|---|

| Carrageenan-induced Paw Edema (Mouse) | Acute | Reduction of paw edema volume. researchgate.netnih.gov |

| Cotton Pellet Granuloma (Mouse) | Chronic | Reduction in the dry and wet weight of granuloma tissue. ebi.ac.uknih.gov |

| Lipopolysaccharide-induced Endotoxemia (Mouse) | Systemic | Inhibition of systemic pro-inflammatory cytokine levels. nih.govcimap.res.in |

A key mechanism underlying the anti-inflammatory activity of this compound is its ability to suppress the production and secretion of pro-inflammatory cytokines. In various studies, the compound has been shown to be a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α) secretion from mouse peritoneal macrophages. medchemexpress.comcenmed.com It also significantly inhibits the expression of TNF-α, Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in LPS-stimulated RAW 264.7 cells. researchgate.netnih.gov

In vivo studies corroborate these findings. In the carrageenan-induced paw edema model, this compound reduced the levels of TNF-α and IL-6 in the inflamed paw tissue. researchgate.net Furthermore, in a mouse model of endotoxemia, oral administration of coumarinolignoids, including this compound, led to a significant, dose-dependent decrease in serum levels of TNF-α and IL-6. cimap.res.in Some research suggests that this compound and related synthetic compounds are particularly effective against IL-1β. nih.gov

The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Research on coumarinolignoids, the class of compounds to which this compound belongs, has shown that they can significantly decrease the expression of nitric oxide in a dose-dependent manner following oral administration in mice. cimap.res.in A glucoside derivative of this compound was also found to reduce NO levels induced by LPS. researchgate.net This suggests that the anti-inflammatory action of this compound may be partly mediated through the inhibition of the nitric oxide pathway.

Modulation of Pro-inflammatory Cytokines by this compound

Antioxidant Capacity of this compound

Information regarding the direct in vitro radical scavenging activity of this compound from assays such as DPPH or ABTS is not available in the reviewed scientific literature.

Computational Assessment of this compound Antioxidant Potential

Computational studies, utilizing methods such as density functional theory (DFT), have been employed to investigate the antioxidant properties of this compound and its related coumarinolignans. rsc.orgrsc.orgresearchgate.net These theoretical analyses focus on the structure-activity relationship to predict the molecule's capacity to scavenge free radicals. rsc.orgrsc.orgresearchgate.netresearchgate.netnih.gov

Key findings from these computational assessments include:

Environmental Influence: The antioxidant activity of this compound is significantly influenced by the polarity of the environment. rsc.orgrsc.orgresearchgate.net In apolar, or lipid-based, environments, it is predicted to be a weak antioxidant. rsc.orgrsc.orgresearchgate.net Conversely, in polar, or aqueous, environments, it is expected to exhibit good antioxidant capacity. rsc.orgrsc.orgresearchgate.netresearchgate.net

Structural Factors: The specific way the phenylpropanoid and coumarin (B35378) structures are fused in this compound does not appear to have a major impact on its antioxidant activity. rsc.orgrsc.orgresearchgate.net

Reaction Mechanisms: The primary mechanisms for antioxidant activity are believed to be Formal Hydrogen Transfer (FHT), Sequential Proton Loss Electron Transfer (SPLET), and Sequential Electron Transfer Proton Transfer (SETPT). nih.gov Thermodynamic parameters like bond dissociation enthalpy (BDE), ionization energy (IE), and proton affinity (PA) are calculated to determine the likelihood of each pathway. nih.gov

These computational models provide a theoretical framework for understanding the antioxidant potential of this compound, suggesting its effectiveness may be context-dependent, with greater activity in aqueous biological systems. rsc.orgrsc.orgresearchgate.net

Hepatoprotective Action of this compound in Pre-clinical Models

Pre-clinical studies have demonstrated the hepatoprotective potential of this compound, often as part of a mixture of coumarinolignoids (including Cleomiscosin B and C) isolated from Cleome viscosa seeds. researchgate.netnih.govnih.gov These investigations typically use animal models, such as albino rats, with chemically-induced liver damage, most commonly by carbon tetrachloride (CCl₄). researchgate.netnih.govnih.gov

The protective effects are evaluated by measuring key biochemical markers of liver function and by histopathological examination of liver tissue. researchgate.netnih.govnih.gov

Key Research Findings:

Biochemical Marker Regulation: In rats with CCl₄-induced hepatotoxicity, administration of a coumarinolignoid mixture containing this compound led to a significant reduction in elevated serum levels of:

Serum glutamyl oxaloacetic transaminase (SGOT) nih.govnih.gov

Serum glutamyl pyruvate (B1213749) transaminase (SGPT) nih.govnih.gov

Serum alkaline phosphatase (SALP) nih.govnih.gov

Serum bilirubin (B190676) nih.govnih.gov

Glycogen (B147801) Restoration: The treatment also helped to maintain liver glycogen levels, which are typically depleted during liver damage. nih.gov The ability to preserve glycogen stores is a direct indicator of the liver's improved physiological condition. nih.gov

Histopathological Evidence: Microscopic examination of the liver tissue from treated animals showed a significant protective effect against CCl₄-induced damage, further confirming the hepatoprotective action. nih.govnih.gov

These findings suggest that this compound, in combination with other coumarinolignoids, exerts a significant protective effect on the liver against toxic damage. researchgate.netnih.govnih.gov

Antinociceptive and Antipyretic Properties of this compound

Pre-clinical studies have identified both antinociceptive (pain-relieving) and antipyretic (fever-reducing) properties of this compound. preprints.orgnih.gov These activities have been demonstrated in various animal models.

Antinociceptive Activity:

The analgesic effects of this compound have been observed in models such as the acetic acid-induced writhing test in mice. researchgate.netmdpi.comscielo.br This test induces pain through localized inflammation. scielo.br

In one study, compounds isolated from Jatropha pelargoniifolia, including this compound, showed a significant, dose-dependent reduction in the number of writhings. mdpi.com

Another investigation using a methanolic extract of Hyoscyamus niger seeds, which contains this compound, also reported a significant decrease in writhing responses and an increase in reaction time on a hot plate test, further indicating analgesic activity. nih.gov

Antipyretic Activity:

The antipyretic potential of this compound has been evaluated in mice with hyperthermia induced by brewer's yeast. preprints.orgresearchgate.net

In these models, administration of compounds including this compound resulted in a significant reduction of elevated rectal temperatures. preprints.org

The methanolic extract of Hyoscyamus niger seeds also demonstrated antipyretic effects in the yeast-induced pyrexia model. nih.gov

These findings provide scientific evidence supporting the potential use of this compound in managing pain and fever. preprints.orgnih.gov

Cytotoxic and Anticancer Activities of this compound in Cell Lines

This compound has been investigated for its cytotoxic and potential anticancer effects against various human cancer cell lines. rsc.orgnih.gov The compound has shown inhibitory activity, although its potency can vary depending on the cell line. researchgate.netvjs.ac.vn

Key Research Findings:

Inhibitory Activity: Studies have reported that this compound exhibits cytotoxic activity against several cancer cell lines. researchgate.netvjs.ac.vnresearchgate.net

Cell Line Specificity: In one study, this compound, along with other lignans (B1203133) isolated from Amesiodendron chinense leaves, was evaluated against five human cancer cell lines:

KB (oral cancer)

SK-LU-1 (lung cancer)

MCF-7 (breast cancer)

HepG-2 (liver cancer)

SW-480 (colon cancer) researchgate.netvjs.ac.vnresearchgate.net

Potency: The cytotoxic activity was generally described as weak to moderate, with IC₅₀ values (the concentration required to inhibit 50% of cell growth) ranging from 32.61 to 95.18 µg/mL across the tested cell lines. researchgate.netvjs.ac.vnscispace.com For instance, the IC₅₀ value for this compound against the MCF-7 cell line was reported to be 132 ± 112 µg/mL. vjs.ac.vn

Antileukemic Principles: Some reports have also noted this compound as having antileukemic properties. chemfaces.com

The data suggests that this compound possesses cytotoxic properties against a range of cancer cells, though further research is needed to understand its mechanisms and potential for development as an anticancer agent. scienceopen.comsemanticscholar.org

Table of Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

|---|---|---|

| KB | Oral Cancer | 32.61 - 95.18 |

| SK-LU-1 | Lung Cancer | 32.61 - 95.18 |

| MCF-7 | Breast Cancer | 32.61 - 95.18 (specifically 132 ± 112 in one report) |

| HepG-2 | Liver Cancer | 32.61 - 95.18 |

| SW-480 | Colon Cancer | 32.61 - 95.18 |

Data derived from studies on lignans from Amesiodendron chinense. researchgate.netvjs.ac.vn

Immunomodulatory Effects of this compound

Pre-clinical investigations suggest that this compound possesses immunomodulatory activity, meaning it can alter the response of the immune system. dovepress.comtandfonline.com This activity has been observed in studies using coumarinolignoids isolated from the seeds of Cleome viscosa. tandfonline.comresearchgate.net

Key Research Findings:

In Vivo Studies: In vivo experiments conducted on Swiss albino mice have demonstrated the immunomodulatory effects of a mixture of cleomiscosins (A, B, and C). dovepress.comresearchgate.net

Comparison with Other Cleomiscosins: Quantitative Structure-Activity Relationship (QSAR) models and experimental data suggest that among the cleomiscosins, this compound has the least immunomodulatory activity compared to Cleomiscosin B, which exhibits a stronger effect. dovepress.comtandfonline.com

Mechanism of Action: The phenolic and alcoholic -OH groups within the structure of this compound are believed to be responsible for its biological activity. dovepress.com The immunomodulatory effects are thought to impact both cell-mediated and humoral immune responses. tandfonline.com

Immunosuppressant Activity: Studies on aqueous and ethanol (B145695) extracts of Cleome viscosa have shown significant immunosuppressant activity, characterized by a decrease in white blood cell counts, splenic lymphocytes, and the phagocytic index. tandfonline.com

These findings indicate that this compound can modulate immune function, although it appears to be a less potent immunomodulator compared to other related compounds like Cleomiscosin B. dovepress.comtandfonline.com

Other Reported Biological Activities of this compound

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against a range of pathogenic bacteria and fungi. primescholars.comontosight.aichembk.com

Key Research Findings:

Bacterial Inhibition: Studies have shown that this compound exhibits potent antibacterial activity. figshare.com In one investigation, it showed marked inhibition against several bacterial strains, including:

Pseudomonas aeruginosa

Escherichia coli

Salmonella typhi

Klebsiella pneumoniae

Streptococcus faecalis

Micrococcus luteus figshare.com The zones of inhibition were measured to be between 0.7±0.35 and 16±0.46 mm. figshare.com

Fungal Inhibition: The compound has also been shown to be effective against certain fungi. primescholars.comontosight.aichembk.com

Broad Spectrum Activity: Extracts from plants containing this compound, such as Cleome spinosa, have displayed a broad spectrum of antimicrobial activity, inhibiting all tested bacteria and yeasts in some studies. nih.gov

Synergistic Effects: In some cases, extracts containing this compound have shown synergistic action with conventional antibiotics like oxacillin, particularly against clinical isolates of Staphylococcus aureus. nih.gov

These results suggest that this compound is a bioactive constituent with significant antimicrobial potential, justifying the traditional use of plants containing this compound for treating infections. primescholars.comfigshare.com

Anti-Babesial Activity

This compound has been investigated for its potential activity against protozoan parasites of the Babesia genus, which are responsible for the tick-borne disease babesiosis in animals and humans. In preclinical, in vitro studies, the efficacy of this compound isolated from Brucea javanica was evaluated against Babesia gibsoni, a significant pathogen in dogs. tandfonline.comnih.gov

The compound demonstrated moderate inhibitory activity on the growth of the parasite. tandfonline.com When compared with diminazene (B1218545) aceturate, a commonly used drug for treating babesiosis, this compound exhibited a higher IC50 value. tandfonline.comremedypublications.com The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, was reported to be 15.6 µg/mL for this compound. tandfonline.comnih.govremedypublications.com This was in contrast to the IC50 value of diminazene aceturate, which was 0.6 µg/mL. tandfonline.comnih.govremedypublications.com

This research was part of a broader screening of compounds from Indonesian medicinal plants for new anti-babesial agents. tandfonline.com Alongside this compound, other compounds such as 3'-demethoxycyclocurcumin, p-hydroxybenzaldehyde, and (+)-epiloliolide were also tested, showing a range of activities against B. gibsoni. tandfonline.comnih.gov

**Table 1: In Vitro Anti-Babesial Activity of this compound and Other Compounds Against *Babesia gibsoni***

| Compound | Source Organism | IC50 Value (µg/mL) |

|---|---|---|

| This compound | Brucea javanica | 15.6 tandfonline.comnih.gov |

| 3'-demethoxycyclocurcumin | Curcuma xanthorrhiza | 16.6 tandfonline.comnih.gov |

| p-hydroxybenzaldehyde | Brucea javanica | 7.6 tandfonline.comnih.gov |

| (+)-epiloliolide | Excoecaria cochinchinensis | 10.0 tandfonline.comnih.gov |

| Diminazene aceturate (Control) | - | 0.6 tandfonline.comnih.gov |

Tyrosinase Inhibition by this compound Related Analogues

Research into the tyrosinase inhibitory potential of this compound and its analogues has revealed interesting structure-activity relationships. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for applications in hyperpigmentation treatment.

A study focusing on compounds from Rhododendron collettianum identified a new coumarinolignoid, 8′-epi-cleomiscosin A. jst.go.jp This compound was found to be a potent inhibitor of mushroom tyrosinase, showing significantly stronger activity than the standard inhibitor, kojic acid. jst.go.jptandfonline.com Specifically, 8′-epi-cleomiscosin A exhibited an IC50 value of 1.33 μM, which was approximately 12.8 times more potent than kojic acid (IC50 = 16.67 μM). jst.go.jpnih.gov

In contrast, this compound itself, which differs from 8′-epi-cleomiscosin A only in the stereochemistry at the 8' position, showed a marked decrease in tyrosinase inhibitory activity. nih.gov This highlights the critical importance of the stereochemical configuration for the inhibitory effect on the enzyme. nih.gov The significant difference in activity between the two epimers suggests that the specific spatial arrangement of the substituents is crucial for effective binding to the tyrosinase active site.

In Silico Anti-viral Potentials of this compound

In the search for potential antiviral agents, particularly against SARS-CoV-2, this compound has been evaluated in several in silico studies. These computational investigations have focused on the compound's ability to bind to and inhibit the main protease (Mpro), also known as 3CLpro, an enzyme that is essential for the replication of the virus. chemmethod.comnih.gov

Molecular docking analyses have predicted that this compound can fit into the active site of the SARS-CoV-2 Mpro. nih.gov One study reported a binding energy for the this compound-Mpro complex of -8.2 kcal/mol. chemmethod.comunsri.ac.id This strong binding affinity is attributed to the formation of multiple hydrogen bonds and other non-covalent interactions with key amino acid residues in the catalytic site of the protease, including CYS145, SER144, GLY143, and LEU141. chemmethod.com The interaction with CYS145 and HIS41, the catalytic dyad of the enzyme, is considered particularly important for inhibitory activity. chemmethod.comnih.gov

Other computational studies have also identified this compound as a promising candidate from natural sources, with good binding affinities when screened against the SARS-CoV-2 main protease. nih.govunsri.ac.id These in silico findings suggest that this compound has the potential to act as an inhibitor of this crucial viral enzyme, though this has yet to be confirmed through experimental in vitro or in vivo studies. nih.gov

Structure Activity Relationship Sar Studies of Cleomiscosin a and Its Derivatives

Correlative Analysis of Structural Features with Anti-inflammatory Activity

The anti-inflammatory potential of Cleomiscosin A and its derivatives is intrinsically linked to their molecular architecture. Structure-activity relationship (SAR) studies have identified several key structural features that govern their efficacy in modulating inflammatory pathways.

The fundamental coumarinolignan scaffold, which consists of a coumarin (B35378) moiety linked to a phenylpropanoid unit through a dioxane bridge, is essential for its biological action. dovepress.comtandfonline.com The phenolic and alcoholic hydroxyl (-OH) groups present in the this compound molecule are considered crucial for its anti-inflammatory and immunomodulatory activities. dovepress.comtandfonline.com The presence of dihydroxyl groups on the phenyl ring of the lignan (B3055560) component has been identified as being essential for this activity. researchgate.netresearchgate.net

Comparative studies involving this compound and its natural analogs, Cleomiscosin B and C, have provided significant insights. Cleomiscosin B, a positional isomer of this compound, exhibits stronger anti-inflammatory and immunomodulatory activity, whereas this compound shows the least activity among the three in some assays. dovepress.comtandfonline.com Conversely, Cleomiscosin C, which possesses an additional methoxy (B1213986) (-OMe) group on the phenylpropanoid unit, demonstrates reduced activity compared to this compound. dovepress.comtandfonline.com This suggests that the substitution pattern on the phenylpropanoid ring significantly influences the anti-inflammatory effect.

Synthetic modifications of the this compound structure have further elucidated the SAR. The creation of polyhalogenated and ester derivatives from this compound methyl ether has yielded compounds with potent anti-inflammatory properties, some comparable or even superior to the standard drug diclofenac (B195802) sodium. researchgate.netnih.gov For instance, certain ester derivatives showed very good anti-inflammatory activity, attributed to low docking energies with pro-inflammatory cytokines like IL-6, TNF-α, and IL-1β. researchgate.netnih.gov Esterification of the lignan portion and the introduction of a 4-methyl substituent on the coumarin nucleus have been found to enhance anti-inflammatory activity. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models have been developed to correlate structural descriptors with biological activity. These models have shown that properties like dipole moment, steric energy, and the count of certain functional groups are well-correlated with the in vivo immunomodulatory activity. tandfonline.com Specifically, QSAR studies indicated that the dipole vector-Y and carboxyl group count have a negative correlation with anti-inflammatory activity. nih.gov In silico docking studies have proposed that these molecules may exert their effects by interacting with key inflammatory targets such as COX-2, various toll-like receptors (TLRs), and cytokines. nih.govresearchgate.net

Table 1: SAR of this compound and Derivatives in Anti-inflammatory Activity

| Compound/Derivative Class | Structural Feature | Impact on Anti-inflammatory Activity | Reference(s) |

| This compound | Phenolic and alcoholic -OH groups | Essential for activity | dovepress.comtandfonline.com |

| Dihydroxyl groups on phenyl ring | Essential for activity | researchgate.netresearchgate.net | |

| Cleomiscosin B | Positional isomer of this compound | More potent activity than this compound | dovepress.comtandfonline.com |

| Cleomiscosin C | Extra -OMe group on phenylpropanoid unit | Reduced activity compared to this compound | dovepress.comtandfonline.com |

| Ester Derivatives | Esterification of lignan moiety | Enhanced activity | researchgate.netresearchgate.net |

| Methylated Coumarin Derivatives | 4-methyl substituent on coumarin nucleus | Enhanced activity | researchgate.netresearchgate.net |

| Halogenated Derivatives | Polyhalogenation of methyl ether derivative | Potent activity, some higher than diclofenac | researchgate.netnih.gov |

| Nitrated Derivatives | Nitration of the aromatic nucleus | Potent activity demonstrated by some derivatives | nih.gov |

Influence of Structural Modifications on Antioxidant Efficacy

The antioxidant properties of this compound and its related compounds are highly dependent on their chemical structure and the surrounding environment. nih.govrsc.org Computational studies have revealed that in apolar (non-polar) environments, Cleomiscosins A, B, and C are generally weak antioxidants. nih.govrsc.orgresearchgate.net However, in polar environments, they exhibit good antioxidant capacity, with reaction rates 100 to 1000 times faster than the standard antioxidant Trolox and comparable to that of ascorbic acid and resveratrol. nih.govrsc.org

General SAR principles for coumarins and related phenolic compounds support these findings. The antioxidant activity of coumarins is greatest when they possess two hydroxyl groups; those with a single -OH group are much less active, and those without are inactive. mdpi.com The conjugated aromatic system is vital for stabilizing the resulting radical products. mdpi.com Substitution of these crucial hydroxyl groups, for instance by methoxylation, tends to diminish the antioxidant activity. nih.gov This is consistent with the observation that the presence of a second phenolic hydroxyl group enhances the inhibitory effect against LDL oxidation, with caffeic acid (a dihydroxy phenolic acid) being a more potent protector than monohydroxy equivalents. researchgate.net

Table 2: SAR of this compound and Analogs in Antioxidant Activity

| Compound | Key Structural Feature / Condition | Influence on Antioxidant Efficacy | Reference(s) |

| This compound/B | Apolar environment | Weak antioxidant activity. nih.govrsc.orgresearchgate.net | |

| Polar environment | Good antioxidant activity, comparable to ascorbic acid. nih.govrsc.org | ||

| O14-H bond | Primary site for radical scavenging in the gas phase. nih.gov | ||

| Cleomiscosin C | Apolar environment | 61-84 times more active than this compound due to the extra methoxy group. nih.govrsc.org | |

| Polar environment | Activity is comparable to this compound and B; methoxy group has no significant effect. nih.govrsc.org | ||

| General Coumarins | Two hydroxyl groups | Greatest antioxidant activity. mdpi.com | |

| Methoxy group substitution | Diminished antioxidant activity compared to hydroxyl groups. nih.gov |

SAR in Other Biological Activities of this compound

Beyond its well-documented anti-inflammatory and antioxidant effects, SAR studies have begun to explore the role of this compound's structure in other biological activities, including enzyme inhibition and potential antiviral applications.

In the context of enzyme inhibition, this compound and its analogs have shown varied potential. An in silico study assessing phytochemicals as inhibitors of the main protease of SARS-CoV-2 found that this compound had a notable binding affinity. nih.gov When its predicted bioactivity was scored, this compound showed potential as an enzyme inhibitor, although it was predicted to be less active as a kinase inhibitor and protease inhibitor compared to other screened phytochemicals like Cosmosiine. nih.gov

Another area of investigation is tyrosinase inhibition, which is relevant for conditions of hyperpigmentation. A study on compounds from Rhododendron collettianum isolated 8′-epi-cleomiscosin A, a stereoisomer of this compound. jst.go.jp This compound exhibited potent inhibitory activity against the tyrosinase enzyme, showing stronger inhibition than the standards, kojic acid and L-mimosine. jst.go.jp This highlights that the stereochemistry at the C-8' position is a critical factor for this specific biological activity.

The core structure of this compound has also been associated with hepatoprotective and cytotoxic activities against cancer cell lines, although detailed SAR studies in these specific areas are less developed. nih.govrsc.org

Table 3: SAR of this compound and Isomers in Other Biological Activities

| Compound | Biological Activity | Structural Influence / Finding | Reference(s) |

| This compound | SARS-CoV-2 Main Protease Inhibition (in silico) | Showed notable binding affinity and potential as a general enzyme inhibitor. nih.gov | |

| Kinase Inhibition (in silico) | Predicted to have lower activity compared to other phytochemicals. nih.gov | ||

| 8′-epi-cleomiscosin A | Tyrosinase Inhibition | Potent inhibitor, stronger than standards. Stereochemistry at C-8' is crucial for activity. jst.go.jp |

Computational Studies and Molecular Modeling of Cleomiscosin a

Quantitative Structure-Activity Relationship (QSAR) Modeling for Cleomiscosin A

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. medcraveonline.comjocpr.com This approach is used to predict the activity of new molecules and to understand the specific molecular properties that drive a particular biological effect. medcraveonline.comtandfonline.com

A significant QSAR study was conducted on a series of natural coumarinolignoids, including this compound, to model their immunomodulatory activity. dovepress.comnih.govresearchgate.net A multiple linear regression model was developed that successfully correlated the compounds' structures with in vivo experimental data. tandfonline.comdovepress.com The resulting QSAR model demonstrated high accuracy, with a correlation coefficient (R²) of 0.99 and a predictive accuracy (RCV²) of 0.96. dovepress.comnih.gov

The study identified five key molecular descriptors that significantly correlate with the immunomodulatory and anti-inflammatory activity of this class of compounds:

Steric Energy: The potential energy of a molecule arising from repulsive forces between non-bonded atoms.

Amide Group Count: The number of amide functional groups.

Lambda max (UV-visible): The wavelength of maximum light absorption.

Molar Refractivity: A measure of the total polarizability of a mole of a substance. tandfonline.comdovepress.comnih.gov

The established QSAR model indicated that while dipole moment, steric energy, and molar refractivity have a negative correlation, all five descriptors are crucial for biological activity. nih.govresearchgate.net In another study focusing on anti-inflammatory action, QSAR modeling was applied to derivatives of this compound methyl ether, predicting that certain modifications could lead to activity comparable to or higher than the standard drug diclofenac (B195802) sodium. nih.gov These models furnish critical information on the structural requirements for activity, guiding the design of new derivatives with potentially enhanced therapeutic effects. tandfonline.comdovepress.com

| Descriptor | Correlation with Immunomodulatory Activity | Reference |

|---|---|---|

| Dipole Moment | Negative Correlation | nih.govresearchgate.net |

| Steric Energy | Negative Correlation | nih.govresearchgate.net |

| Amide Group Count | Positive Correlation | dovepress.comnih.gov |

| Lambda max (UV-visible) | Positive Correlation | dovepress.comnih.gov |

| Molar Refractivity | Negative Correlation | nih.govresearchgate.net |

Molecular Docking Simulations of this compound with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when bound to a specific protein target. It is instrumental in identifying potential biological targets and understanding the molecular basis of a compound's activity. This compound has been docked against a variety of targets implicated in different diseases.

Anti-inflammatory and Immunomodulatory Targets: Docking studies have explored the interaction of this compound with key proteins in inflammatory and immune pathways. Simulations showed that this compound and its isomers can bind to Toll-like receptors (TLRs), which are crucial mediators of innate immunity. dovepress.com Further studies on derivatives of this compound methyl ether demonstrated binding to pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β), with calculated low docking energies suggesting potent anti-inflammatory activity. nih.gov

Antiviral Targets: In the search for inhibitors of SARS-CoV-2, the virus responsible for COVID-19, this compound was identified as a promising candidate. Several in silico screening studies have docked this compound against the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for viral replication. nih.govunsri.ac.id These studies reported strong binding affinities, with a binding energy of -8.2 kcal/mol. nih.govunsri.ac.id The simulations revealed that this compound forms multiple conventional hydrogen bonds with key catalytic residues of the protease, including Cys145 and Glu166, as well as interactions with Gly143, Ser144, Met165, and Pro168. nih.gov Molecular dynamics (MD) simulations further validated the stability of the this compound-Mpro complex. nih.govchemmethod.com

Anticancer Targets: this compound has been investigated as a potential inhibitor of 6-phosphogluconate dehydrogenase (6-PGD), an enzyme overexpressed in several cancers, including lung cancer. nih.govresearchgate.netsemanticscholar.org Virtual screening of a large compound library identified this compound as a potential hit. nih.gov Subsequent molecular dynamics simulations confirmed that this compound forms a stable complex within the 6-PGD binding cavity, suggesting its potential as a lead candidate for developing novel anticancer agents targeting the pentose (B10789219) phosphate (B84403) pathway. nih.govsemanticscholar.org

Other Enzyme Targets: The inhibitory potential of this compound against β-glucuronidase was explored through both in vitro and in silico methods. nih.gov Docking studies revealed that this compound binds to the same site as a known reference inhibitor and engages with key residues in the enzyme's active site. nih.gov Mechanistic analysis suggested a mixed-mode of inhibition. nih.gov A 30 ns molecular dynamics simulation further confirmed that this compound forms a stable complex with β-glucuronidase, showing consistent trajectories and significant energy stabilization. nih.gov

| Biological Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Therapeutic Area | Reference |

|---|---|---|---|---|---|

| SARS-CoV-2 Main Protease (Mpro/3CLpro) | 6LU7 | -8.2 | Cys145, Glu166, Gly143, Ser144, Met165, Pro168 | Antiviral | nih.govunsri.ac.id |

| 6-Phosphogluconate Dehydrogenase (6-PGD) | Not Specified | Not Specified | Forms stable complex in binding cavity | Anticancer | nih.govsemanticscholar.org |

| β-Glucuronidase | Not Specified | Low binding affinity | Binds to allosteric site | Enzyme Inhibition | nih.gov |

| Interleukin-6 (IL-6) | Not Specified | -81.993 (for methyl ether derivative) | Not Specified | Anti-inflammatory | nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Not Specified | -69.235 (for methyl ether derivative) | Not Specified | Anti-inflammatory | nih.gov |

Theoretical Calculations of this compound Reactivity and Mechanism

Theoretical calculations using methods like Density Functional Theory (DFT) are employed to investigate the intrinsic electronic properties, reactivity, and potential reaction mechanisms of molecules. nih.govosti.gov Such studies have been applied to this compound, primarily to understand its antioxidant potential. rsc.orgrsc.orgresearchgate.net

A comprehensive computational study investigated the antioxidant properties of this compound (CMA), B (CMB), and C (CMC) using the M06-2X/6-311++G(d,p) method. nih.govrsc.org The study evaluated the thermodynamics and kinetics of its reaction with the hydroperoxyl radical (HOO•). rsc.org The primary mechanisms of antioxidant action were assessed: Formal Hydrogen Transfer (FHT), Single Electron Transfer (SET), and Sequential Proton-Loss Electron-Transfer (SPLET). researchgate.net

Thermodynamic Parameters: Key thermodynamic parameters such as Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Affinity (PA) were calculated to predict the favored reaction pathway. researchgate.net

BDE: Relates to the FHT mechanism. The BDE for the phenolic O14-H bond in this compound was calculated to be 88.5 kcal/mol in the gas phase. nih.gov

IP: Relates to the SET mechanism.

PA: Relates to the SPLET mechanism.

Calculations of the Gibbs free energy change (ΔG°) for the initial reaction step showed that in the gas phase and apolar environments, the FHT mechanism is the most favored pathway for this compound. researchgate.net

| Parameter | Environment | Value | Favored Mechanism |

|---|---|---|---|

| BDE (O14-H) | Gas Phase | 88.5 kcal/mol | FHT |

| k_overall vs HOO• | Gas Phase | 7.52 x 10² M⁻¹s⁻¹ | FHT |

| k_overall vs HOO• | Pentyl Ethanoate | 3.47 x 10² M⁻¹s⁻¹ | FHT |

| k_overall vs HOO• | Water (pH 7.4) | 4.03 x 10⁷ M⁻¹s⁻¹ | SET (via anion) |

Pre Clinical Pharmacokinetics and Metabolism of Cleomiscosin a

Bioavailability Assessment of Cleomiscosin A in Animal Models

The preclinical assessment of a compound's bioavailability is a critical step in determining its potential as a therapeutic agent. To date, comprehensive studies detailing the oral bioavailability of isolated this compound are limited. However, pharmacokinetic parameters have been investigated for a defined mixture of coumarinolignoids, including this compound, B, and C, collectively known as Cliv-92, derived from the seeds of Cleome viscosa. phcog.comresearchgate.net

In a study involving Swiss albino mice, the pharmacokinetic profile of Cliv-92 was evaluated following a single intravenous bolus administration. phcog.comresearchgate.net This investigation provided essential data on the distribution and elimination of the compound mixture. The plasma half-life (t½) of Cliv-92 was determined to be 2.77 hours, with a calculated clearance rate of 2.38 L/h/kg. phcog.comresearchgate.net The study indicated a rapid clearance of the coumarinolignoid mixture from the bloodstream. phcog.com While this study used intravenous administration, which results in 100% bioavailability by definition, it did not assess the oral bioavailability.

Further research involving the oral administration of coumarinolignoids to Swiss albino mice to assess immunomodulatory activity suggests that the compounds are absorbed to some extent through the gastrointestinal tract to exert a biological effect. researchgate.net Similarly, a study on a glycosidic derivative of this compound in a mouse endotoxemia model showed significant in vivo activity after oral administration, implying that the core structure of this compound likely possesses some degree of oral absorption. researchgate.net

Although these findings suggest that this compound is orally active, specific studies quantifying its absolute and relative oral bioavailability in animal models such as mice or rats have not been extensively reported in the available scientific literature. Such studies are crucial for establishing a complete pharmacokinetic profile and for guiding future clinical development.

In Silico Prediction of this compound ADME Properties

In silico computational tools provide a valuable method for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities, offering early insights into their drug-likeness and pharmacokinetic profiles. nih.govnih.gov Several computational studies have been conducted to evaluate the ADME parameters of this compound.

These studies consistently predict that this compound possesses favorable drug-like properties. nih.govnih.gov Analysis based on Lipinski's Rule of Five, a key indicator of a drug's potential for oral bioavailability, suggests that this compound adheres to the necessary criteria. researchgate.net These rules assess molecular properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Predictions of human intestinal absorption (HIA) for this compound are high, with some studies reporting values greater than 90%. thegoodscentscompany.com This suggests that the compound is likely to be well-absorbed from the gastrointestinal tract following oral administration. thegoodscentscompany.com Furthermore, in silico models predicting permeability through Caco-2 cells, which are a model of the intestinal epithelial barrier, indicate good permeability for this compound. nih.govnih.gov

One study noted that while this compound and its related compounds have marked immunomodulatory activity, their bioavailability might be lower compared to standard drugs, based on calculations of the topological polar surface area (TPSA). dovepress.comtandfonline.com Molecules with a TPSA greater than 140 Ų are generally predicted to have poor oral bioavailability; however, the TPSA of this compound falls within an acceptable range. dovepress.comtandfonline.com Another in silico analysis indicated that this compound has a moderate bioavailability score of 0.5. nih.gov

Interactive Data Table: Predicted ADME Properties of this compound

| ADME Property | Predicted Value/Compliance | Reference |

| Lipinski's Rule of Five | Compliant | researchgate.net |

| Human Intestinal Absorption (HIA) | >90% (High) | thegoodscentscompany.com |

| Caco-2 Permeability | Good | nih.govnih.gov |

| Bioavailability Score | 0.5 (Moderate) | nih.gov |

| Topological Polar Surface Area (TPSA) | Within acceptable range for oral bioavailability | dovepress.comtandfonline.com |

| Cytochrome P450 Inhibition | No inhibitory effects predicted | nih.gov |

Conclusion and Future Research Directions on Cleomiscosin a

Advancements in Synthesis and Optimization of Cleomiscosin A Analogues

The synthesis of this compound analogues has been a key area of research, aimed at enhancing its therapeutic properties and enabling structure-activity relationship (SAR) studies. An important approach has been the use of electrophilic substitution reactions to create novel derivatives. nih.gov This method has successfully yielded nuclear nitrated and halogenated derivatives of this compound in good yields. nih.govebi.ac.uk

Furthermore, researchers have synthesized a series of polyhalogenated and an ester derivative from this compound methyl ether. researchgate.netcimap.res.in These synthetic efforts are crucial for exploring how different functional groups impact the biological activity of the parent compound. For instance, the synthesis of various analogues allows for the investigation of how modifications to the aromatic rings or the dioxane bridge influence anti-inflammatory or anticancer potency. researchgate.net The development of efficient synthetic strategies, such as the Wittig reaction and the decarbonylative Heck reaction, has been instrumental in producing these analogues. researchgate.net Analogue-oriented synthesis (AOS) presents a strategy to generate natural product analogues by making minimal changes to the core structure, which can aid in both synthesis and SAR studies. nih.gov

The optimization of reaction conditions, sometimes employing Design of Experiments, has been crucial for improving the yields and practicality of these synthetic routes. researchgate.net These advancements provide a valuable library of compounds for further biological evaluation and for refining the pharmacophore of this compound.

Comprehensive Mechanistic Elucidation of this compound Bioactivity

Significant progress has been made in understanding the mechanisms underlying the biological activities of this compound. A primary focus has been its anti-inflammatory effects. Studies have shown that this compound can inhibit the secretion of tumor necrosis factor-alpha (TNF-α) from mouse peritoneal macrophages. medchemexpress.combiocrick.com This is a key mechanism, as TNF-α is a major pro-inflammatory cytokine. The anti-inflammatory action of cleomiscosins A, B, and C is also linked to the inhibition of other pro-inflammatory cytokines like interleukin-6 (IL-6) and the modulation of signaling pathways such as the NF-κB and MAPK pathways. researchgate.net

Beyond inflammation, the antioxidant properties of this compound have been investigated. It has been shown to inhibit LDL oxidation, suggesting a potential role in preventing atherosclerotic lesions. biocrick.comresearchgate.net Computational studies have explored its radical scavenging activity, indicating it can be a potent antioxidant in polar environments. nih.govrsc.org

The anticancer potential of this compound is another area of active research. It has been reported to have antileukemic properties and has been evaluated for its cytotoxic effects against various cancer cell lines, including lung cancer cells. biocrick.comresearchgate.net The mechanism may involve the induction of apoptosis. researchgate.net Additionally, a mixture of cleomiscosins A, B, and C has demonstrated protective effects against CCl4-induced hepatotoxicity in animal models. biocrick.com

Development of Advanced Pre-clinical Research Methodologies for this compound

The preclinical evaluation of this compound and its analogues has employed a range of sophisticated methodologies to assess their therapeutic potential. ppd.com These methods are crucial for bridging the gap between initial discovery and potential clinical applications. acmedsci.ac.uk

In vitro studies form the foundation of this research. Primary macrophage cell culture bioassay systems are frequently used to evaluate the anti-inflammatory activity of synthesized derivatives by quantifying pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α using enzyme-linked immunosorbent assay (ELISA). nih.govcimap.res.inbiocrick.com The MTT assay is utilized to assess the cytotoxicity of these compounds on cell lines. biocrick.comresearchgate.net

In silico approaches have become indispensable for guiding the synthesis and evaluation of new analogues. Quantitative Structure-Activity Relationship (QSAR) modeling is used to predict the biological activity of derivatives and identify key structural features responsible for their effects. researchgate.netdovepress.comnih.gov Molecular docking studies provide insights into the binding interactions between this compound derivatives and their protein targets, such as pro-inflammatory cytokines, helping to elucidate their mechanism of action at a molecular level. researchgate.netcimap.res.in Molecular dynamics simulations are also employed to study the stability and dynamics of protein-ligand complexes. nih.gov

In vivo studies in animal models, such as female Swiss albino mice, are conducted to confirm the anti-inflammatory and other pharmacological effects observed in vitro. researchgate.net Pharmacokinetic studies in mice, using techniques like high-performance liquid chromatography (HPLC), are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of these compounds. phcog.comresearchgate.net

These integrated preclinical research methodologies, combining wet-lab experiments with computational analysis, are essential for systematically evaluating the potential of this compound and its derivatives as drug candidates. canada.cacatapult.org.uk

Emerging Research Opportunities for Novel this compound-Based Applications

The unique structure and diverse bioactivities of this compound open up several avenues for future research and novel applications.

Table 1: Emerging Research Areas for this compound

| Research Area | Description | Potential Impact |

|---|---|---|

| Novel Anti-inflammatory Agents | Development of more potent and selective anti-inflammatory drugs based on the cleomiscosin scaffold. researchgate.net | New treatments for chronic inflammatory diseases with potentially fewer side effects than existing therapies. |

| Anticancer Drug Development | Further investigation into its anticancer mechanisms against a broader range of cancers and its potential use in combination therapies. biocrick.commdpi.com | Novel therapeutic strategies for various cancers, potentially overcoming drug resistance. |

| Hepatoprotective Therapeutics | Elucidation of the specific mechanisms of its liver-protective effects and development of therapies for liver diseases. biocrick.com | New options for preventing and treating liver damage induced by toxins or disease. |

| Neuroprotective Applications | Exploring its antioxidant and anti-inflammatory properties for potential use in neurodegenerative diseases. | Potential for slowing the progression of diseases like Alzheimer's or Parkinson's. |

| Advanced Drug Delivery Systems | Formulation of this compound into advanced drug delivery systems, such as nanoparticles, to improve its solubility, bioavailability, and targeted delivery. researchgate.net | Enhanced therapeutic efficacy and reduced systemic toxicity. |

The synthesis of novel analogues with improved pharmacokinetic profiles and enhanced activity remains a significant opportunity. mdpi.com There is also potential in exploring the synergistic effects of this compound with other therapeutic agents. The application of advanced bioinformatics and 'omics' technologies could help in identifying new biological targets and pathways modulated by this compound, further expanding its therapeutic potential. nih.govdntb.gov.ua

Chemical Compounds and PubChem CIDs

Table 2: Mentioned Compounds and their PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 442510 |

| Cleomiscosin B | 100949 |

| Cleomiscosin C | 442511 |

| Diclofenac (B195802) | 3033 |

| Interleukin-6 (IL-6) | Not Applicable (Protein) |

| Tumor necrosis factor-alpha (TNF-α) | Not Applicable (Protein) |

| Interleukin-1 beta (IL-1β) | Not Applicable (Protein) |

| Carbon tetrachloride | 5943 |

| Resveratrol | 445154 |

常见问题

Q. What are the primary natural sources of Cleomiscosin A, and what methodologies are used for its isolation?

this compound is primarily isolated from Acer okamotoanum (leaves and twigs) and Brucea mollis (stems) using ethanol extraction followed by chromatographic techniques such as column chromatography and preparative HPLC . Key steps include solvent partitioning (e.g., ethyl acetate for polarity-based separation) and structural validation via NMR and mass spectrometry. Researchers should optimize solvent systems (e.g., chloroform-methanol gradients) to improve yield and purity .

Q. How is this compound structurally characterized, and what spectroscopic techniques are critical for confirmation?

Structural elucidation relies on a combination of:

Q. What in vitro assays are used to evaluate this compound’s bioactivity, particularly its anti-inflammatory properties?

Standard assays include:

- TNF-α inhibition : Measurement of cytokine secretion in LPS-stimulated murine peritoneal macrophages using ELISA .

- LDL oxidation prevention : Monitoring apoB-100 oxidation via spectrophotometry under Cu²⁺ or HOCl-induced oxidative stress (IC₅₀ values: 13.4 µM and 8.1 µM, respectively) .

- Antiproliferative activity : MTT assays on cancer cell lines (e.g., A549 lung cancer cells) with apoptosis confirmed via flow cytometry .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations clarify this compound’s interaction with SARS-CoV-2 Mpro or 6-phosphogluconate dehydrogenase (6PGD)?

- Target binding : MD simulations (e.g., 100 ns trajectories) reveal stable interactions with SARS-CoV-2 Mpro at Domain 2 residues (Cys145, Glu166) and Domain 1 (His41) . For 6PGD inhibition, docking studies highlight hydrogen bonding with catalytic residues (e.g., Asn142, Ser144) .

- Free energy calculations : Use MM-PBSA/GBSA to quantify binding affinities and validate experimental IC₅₀ discrepancies .

Q. How should researchers address contradictions in reported IC₅₀ values for this compound’s bioactivities?

Discrepancies (e.g., TNF-α vs. LDL oxidation IC₅₀) may arise from:

- Assay conditions : Variations in macrophage activation protocols (LPS concentration, incubation time) .

- Oxidative stress models : Differences in Cu²⁺/HOCl concentrations or LDL isolation methods .

- Solution stability : Degradation in DMSO (>2 years at -20°C recommended) .

Recommendation : Standardize protocols using reference inhibitors (e.g., SPD304 for TNF-α) and validate purity via HPLC pre-assay .

Q. What experimental designs are optimal for evaluating this compound’s dual role in anti-inflammatory and anticancer pathways?

- Dose-response synergy : Combine TNF-α inhibition assays (ELISA) with apoptosis markers (e.g., caspase-3 activation) in co-culture models of inflammation-driven cancer .

- Transcriptomic profiling : RNA-seq to identify downstream targets (e.g., NF-κB, MAPK pathways) in macrophage-cancer cell interactions .

- In vivo validation : Use ApoE⁻/⁻ mice for atherosclerosis models or xenografts for antitumor efficacy, ensuring pharmacokinetic analysis (e.g., plasma half-life via LC-MS/MS) .

Q. How can researchers resolve challenges in reproducing this compound’s bioactivity data from literature?

Common pitfalls include:

- Compound sourcing : Variations in plant extraction locales or seasonal phytochemical profiles .

- Purity thresholds : Ensure ≥95% purity via NMR/HRMS and disclose batch-specific activity in supplementary data .

- Assay controls : Include reference standards (e.g., dexamethasone for anti-inflammatory assays) and validate cell line authenticity via STR profiling .

Methodological Guidance

Q. What computational tools are recommended for predicting this compound’s off-target interactions?

Q. How should researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

- Scaffold modification : Synthesize analogs with methyl/methoxy substitutions at C-7 or C-8 to probe steric and electronic effects on 6PGD binding .

- In silico screening : Virtual libraries (e.g., ZINC15) filtered by Lipinski’s rules and synthetic feasibility .

- Bioisosteric replacement : Replace the coumarin ring with quinoline to enhance solubility while retaining hydrogen-bonding capacity .

Q. What strategies are critical for integrating this compound into multidisciplinary studies (e.g., metabolomics or systems biology)?

- Metabolomic profiling : LC-MS-based untargeted metabolomics to identify endogenous metabolites altered by this compound in macrophages .

- Network pharmacology : Cytoscape-based integration of transcriptomic, proteomic, and phenotypic data to map multi-target mechanisms .

- Data sharing : Deposit raw spectra (NMR, HRMS) in public repositories (e.g., GNPS) and adhere to FAIR principles for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。